molecular formula C17H16ClN3S B591919 CAY10685

CAY10685

Cat. No.: B591919
M. Wt: 329.8 g/mol
InChI Key: JDLMHEOHMFFSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2. It contains an alkyne moiety for use in click chemistry reactions. This compound is known for its ability to inhibit N-acetyltransferase 10 activity, which has been utilized to modulate chromatin organization, particularly in studies related to cancer and certain laminopathies .

Scientific Research Applications

CAY10685 has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.

    Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.

    Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.

    Industry: Utilized in the development of biochemical assays and labeling techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10685 involves the reaction of cyclopentanone with 4-(4-chlorophenyl)-2-thiazolylhydrazone and 2-propyn-1-ylhydrazone. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The compound is then purified to achieve a purity of ≥98% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and stability. The compound is stored at -20°C to maintain its stability over long periods .

Chemical Reactions Analysis

Types of Reactions: CAY10685 primarily undergoes substitution reactions due to the presence of the alkyne moiety. It is also involved in click chemistry reactions, which are a class of biocompatible small molecule reactions commonly used in bioconjugation .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, which is then used in various scientific applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMHEOHMFFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.